REACTION_CXSMILES
|
[Li+].[BH4-].C[O:4][C:5](=O)[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:7]=1[O:13][CH3:14].CO>CCOCC>[CH3:14][O:13][C:7]1[C:8]([CH3:12])=[CH:9][CH:10]=[CH:11][C:6]=1[CH2:5][OH:4] |f:0.1|
|
Name
|
|
Quantity
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5.1 g
|
Type
|
reactant
|
Smiles
|
[Li+].[BH4-]
|
Name
|
|
Quantity
|
8.46 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=CC=C1)C)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred for 30 minutes
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
was quenched into 1N NaOH
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with Et2O (3×200 mL)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with brine (1×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |